1,2-Dihydropyrazole-3-thione
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dihydropyrazole-3-thione involves various methods, including condensation reactions between appropriate precursors. Researchers have reported several synthetic routes, such as cyclization of hydrazine derivatives with thiocarbonyl compounds . These methods yield the desired compound efficiently, making it accessible for further studies and applications .
Scientific Research Applications
Tautomerism and Stability
1,2-Dihydropyrazole-3-thione has been studied for its tautomeric forms and stability. In a study by Beni and Jafari Chermahini (2013), the relative stability of tautomers in different phases was evaluated, indicating that 1,2-dihydropyrazole-3-thione is a predominant tautomer in solution. This highlights its potential applications in chemical reactions where tautomer stability is crucial (Beni & Jafari Chermahini, 2013).
Transformation in Chemical Reactions
Ogurtsov, Karpychev, and Rakitin (2008) explored the transformation of 1,2-dithiole-3-thiones, which includes derivatives similar to 1,2-dihydropyrazole-3-thione. This study opens avenues for synthesizing novel heterocyclic systems, which can be pivotal in developing new pharmaceuticals and materials (Ogurtsov, Karpychev, & Rakitin, 2008).
Acid-Base Properties
Movchan et al. (2003) investigated the acid-base properties of derivatives of 1,2-dihydropyrazole-3-thione. Understanding these properties is essential in pharmaceutical applications where the acid-base balance can affect the efficacy and stability of drugs (Movchan et al., 2003).
Antimicrobial Evaluation
A study by Mekky and Sanad (2019) delved into the synthesis and antimicrobial evaluation of compounds derived from 1,2-dihydropyrazole-3-thione. This suggests its potential use in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Mekky & Sanad, 2019).
Corrosion Inhibition
Research by Hameed and Shamroukh (2017) focused on the corrosion inhibition properties of pyrazolo[3,4-d]pyrimidine-thiones, a category that includes 1,2-dihydropyrazole-3-thione derivatives. This indicates its potential application in industrial processes where corrosion resistance is essential (Hameed & Shamroukh, 2017).
Synthesis Methods
The synthesis of dihydropyrimidinones (thiones), which are closely related to 1,2-dihydropyrazole-3-thione, has been extensively studied. For instance, research by Mohammadi and Behbahani (2018) covers improved procedures for synthesizing these compounds, which is important for both pharmaceutical and industrial applications (Mohammadi & Behbahani, 2018).
properties
IUPAC Name |
1,2-dihydropyrazole-3-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXOULDGSWPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315560 | |
Record name | 1H-Pyrazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydropyrazole-3-thione | |
CAS RN |
82358-00-7 | |
Record name | 1H-Pyrazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82358-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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